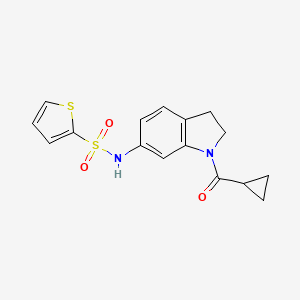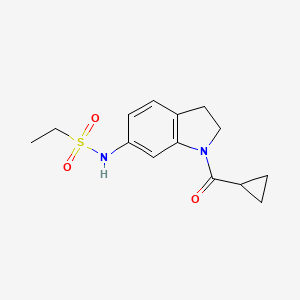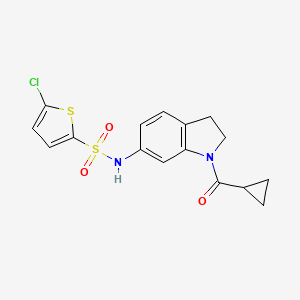
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide (NCTS) is a novel organosulfur compound with a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. NCTS has been studied extensively in recent years due to its unique chemical structure and its potential to act as a ligand for various receptors in the body. The compound has demonstrated a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects, as well as its ability to modulate the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. The compound has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, and has been used in the treatment of various diseases, such as arthritis, diabetes, and cancer. In addition, this compound has been used in the development of new drugs, as well as for the study of enzyme regulation and signal transduction pathways.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, such as G-protein coupled receptors and tyrosine kinase receptors, and modulates their activity. This is thought to result in the various biological activities of the compound, such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its ability to modulate the activity of certain enzymes. In addition, this compound has been shown to possess anti-fungal and anti-bacterial properties, as well as its ability to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is a relatively stable compound and can be synthesized using a variety of methods. This makes it an ideal compound for laboratory experiments. However, the compound is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide are vast and there are many future directions for research. These include further investigation into the compound’s anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its ability to modulate the activity of certain enzymes. In addition, further research could be conducted into the compound’s ability to interact with various receptors in the body, as well as its potential to be used in the development of new drugs. Finally, further research into the compound’s potential applications in the fields of medicine, biochemistry, and pharmacology could be conducted.
Synthesemethoden
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydro-1H-indol-6-yl thiophene-2-sulfonamide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and the product is purified using column chromatography.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-16(12-3-4-12)18-8-7-11-5-6-13(10-14(11)18)17-23(20,21)15-2-1-9-22-15/h1-2,5-6,9-10,12,17H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHONTYBMWSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536521.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536534.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6536541.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6536546.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide](/img/structure/B6536548.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide](/img/structure/B6536551.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)





